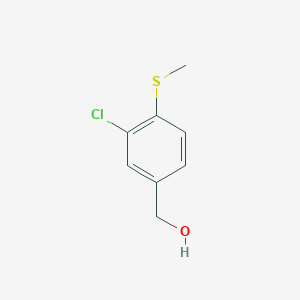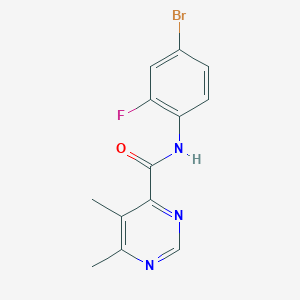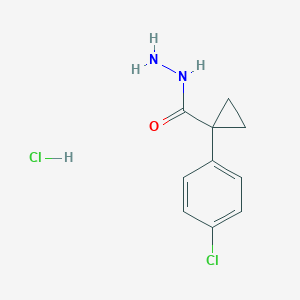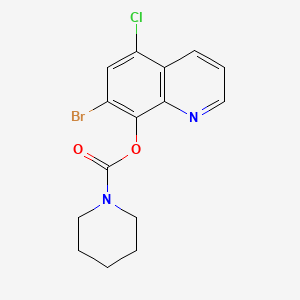
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also features a phenylpiperazine moiety, which is often found in drug molecules due to its ability to bind with high affinity to multiple receptors .
Molecular Structure Analysis
The exact molecular structure of this compound would require experimental determination, such as X-ray crystallography, to confirm .Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
A study by Xiaohong Wang et al. (2018) describes the synthesis of a PET imaging agent for investigating neuroinflammation, highlighting the intricate synthetic routes required to prepare complex molecules for biomedical imaging applications. This process involves multiple steps, including N-[11C]methylation, showcasing the potential of such compounds in the field of diagnostic imaging and neuroinflammatory disease research (Wang et al., 2018).
Anticancer and Anti-inflammatory Activities
Research by A. Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives illustrates the anticancer and anti-5-lipoxygenase activities of these compounds, underscoring their potential in therapeutic applications against cancer and inflammation. This study emphasizes the importance of the pyrazole moiety, similar to the one present in the query compound, in mediating biological effects (Rahmouni et al., 2016).
Structural Analysis and Chemical Properties
The work by M. Prabhuswamy et al. (2016) on the synthesis, crystal structure, and Hirshfeld surface analysis of a pyrazole-1-carboxamide derivative showcases the importance of structural analysis in understanding the interactions and properties of these compounds. Such analyses can provide insights into the stability, reactivity, and potential binding mechanisms of the compound (Prabhuswamy et al., 2016).
Novel Synthetic Routes and Biological Evaluations
Additional research includes the development of novel synthetic routes for creating pyrazole derivatives and evaluating their biological activities. For example, studies have explored the synthesis of isoxazolines and isoxazoles from pyrazolodipyrimidinone derivatives, indicating the versatility and potential of these compounds in medicinal chemistry and drug development (Rahmouni et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-28-23(18-22(27-28)21-17-20(32-2)9-10-24(21)33-3)25(31)26-11-12-29-13-15-30(16-14-29)19-7-5-4-6-8-19/h4-10,17-18H,11-16H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBGRIQKSSGCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2804847.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2804851.png)
![N-methyl-2-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2804853.png)


![N-(3,5-dichlorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2804858.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2804862.png)
![1-{1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole](/img/structure/B2804863.png)
![(Z)-2-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylonitrile](/img/structure/B2804864.png)
![4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2804865.png)
![[5-Amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] 4-tert-butylbenzoate](/img/structure/B2804866.png)